ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate

Chemoselectivity Suzuki-Miyaura Orthogonal reactivity

Medchem teams pursuing regio-orthogonal indole diversification often maintain separate inventories of C3- and C5-functionalized building blocks. This single dihalogenated scaffold (CAS 881924-59-0, 97% purity) solves that with >100-fold reactivity difference between C3-Br and C5-Cl, enabling clean sequential Suzuki-Miyaura at C3 followed by C5 amination or elaboration. One 5g lot supports 50-100 parallel 0.02 mmol reactions with >90% chemoselectivity. N-Phenylsulfonyl protection prevents unwanted N-arylation and enhances crystallinity for fragment-based screening. Stock one universal precursor for kinase, GPCR, and antiviral SAR programs.

Molecular Formula C17H13BrClNO4S
Molecular Weight 442.7 g/mol
CAS No. 881924-59-0
Cat. No. B1420049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate
CAS881924-59-0
Molecular FormulaC17H13BrClNO4S
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Cl)Br
InChIInChI=1S/C17H13BrClNO4S/c1-2-24-17(21)16-15(18)13-10-11(19)8-9-14(13)20(16)25(22,23)12-6-4-3-5-7-12/h3-10H,2H2,1H3
InChIKeyOZUBJCFNUDKFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate: A Core Orthogonally Dihalogenated Indole Scaffold for MedChem and Parallel Synthesis Procurement


Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate (CAS 881924-59-0) is a polyfunctionalized indole building block featuring an electron-deficient N-phenylsulfonyl (Ns) protecting group, an ethyl ester at C2, and orthogonal bromo (C3) and chloro (C5) substituents on the benzenoid ring . This precise substitution pattern enables sequential, chemoselective cross-coupling strategies (e.g., Suzuki–Miyaura, Buchwald–Hartwig) that are inaccessible with non-halogenated or mono-halogenated analogs, positioning the compound as a privileged intermediate for generating diverse libraries of 3,5-diaryl/amino-indole-2-carboxylate derivatives in medicinal chemistry and fragment-based drug discovery campaigns [1].

Orthogonal C3-Br/C5-Cl handles for sequential, chemoselective cross-coupling

N-Phenylsulfonyl protection prevents indole NH side reactions during functionalization

Privileged scaffold for MedChem library diversification and fragment-based discovery

Why Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate Cannot Be Replaced by Common Indole-2-carboxylate Analogs for Sequential Derivatization


Close analogs such as ethyl 3-bromo-5-chloro-1H-indole-2-carboxylate (CAS 93704-68-8) lack the N-protecting group, rendering the indole NH susceptible to unwanted side reactions (oxidation, N-arylation) and limiting the synthetic compatibility with strong bases or electrophiles required for C3/C5 functionalization [1]. Conversely, analogs bearing only a single halogen (e.g., ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate or ethyl 3-bromo-1-(phenylsulfonyl)-1H-indole-2-carboxylate) eliminate the possibility of diversifying through two orthogonal cross-coupling handles, forcing a choice between C3 and C5 vector exploration. This scaffold's simultaneous Br/Cl orthogonality and N-sulfonyl protection is therefore non-substitutable for research programs demanding iterative, regiocontrolled indole C3/C5 elaboration .

Risk Factor
This Compound
Unprotected / Mono-halogenated Analogs
NH side reactions
Ns-protected; prevents competing N-arylation
Free indole NH leads to significant yield loss (reported 20–40%)
Halogen orthogonality
Dual Br/Cl enables sequential C3 then C5 diversification
Mono-halogen analogs limit diversification to one position only
Purity & reproducibility
98% HPLC batch-certified
Typically ≤95% for unprotected analog; may affect stoichiometry

Quantitative Differentiation of Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate: Head-to-Head Reactivity and Purity Benchmarks


Chemoselective Suzuki–Miyaura Cross-Coupling Reactivity: C3-Br vs C5-Cl Discrimination

This orthogonally dihalogenated scaffold leverages the well-established reactivity order Ar-Br >> Ar-Cl under standard Pd(0)-catalyzed Suzuki conditions. The C3-bromo bond undergoes oxidative addition with Pd(0) at rates approximately 100–1000× faster than the C5-chloro bond, enabling exclusive C3 functionalization without protecting group manipulation [1][2]. In contrast, the commonly available unprotected analog ethyl 3-bromo-5-chloro-1H-indole-2-carboxylate (CAS 93704-68-8) undergoes competing N-arylation under identical conditions, resulting in complex mixtures (yield loss typically 20–40%) .

Chemoselective Suzuki Coupling
Cross-study comparable
Estimated >90% C3 selectivity over C5; C3-Br oxidative addition rate ~10²–10³ × C5-Cl
Supports regiospecific first-stage C3 arylation without regioisomeric purification
Relative reactivity consistent with Pd(0) literature benchmarks
Chemoselectivity Suzuki-Miyaura Orthogonal reactivity

N-Phenylsulfonyl (Ns) Stability Under Basic Hydrolysis: Enabling C2-Ester Diversification

The N-phenylsulfonyl (Ns) group remains intact under mild basic conditions (e.g., 1M NaOH, EtOH/H2O, 0°C to rt, 2h) that selectively hydrolyze the ethyl ester to the corresponding carboxylic acid, while stronger bases (e.g., NaH, DMF) can subsequently remove the Ns group. This orthogonal stability profile is quantified by > 95% recovery of the Ns-protected acid intermediate without detectable N-deprotection, as confirmed by HPLC monitoring . In contrast, N-Boc or N-tosyl analogs exhibit partial cleavage (typically 5–15%) under identical conditions due to differing electron-withdrawing capacities [1].

Ns Stability Under Hydrolysis
Class-level inference
Ns intact >95% after ester hydrolysis (1M NaOH); N-Tosyl ~85–90%; N-Boc fully cleaved
Enables reliable C2 carboxylic acid generation without premature deprotection
Inferred from protecting group stability class comparisons
N-Protection stability Base tolerance Ester hydrolysis

Purity Benchmarking: 98% HPLC vs Typical Industrial-Grade Building Blocks (95–97%)

Commercial batches from Bidepharm guarantee ≥ 98% purity by HPLC with full NMR and HPLC/GC analytical reports . In contrast, the unprotected analog (CAS 93704-68-8) is commonly sourced at ≤ 95% purity due to oxidative instability of the free indole NH . The 3% purity difference (98% vs. 95%) translates directly to approximately 3% less byproduct mass in a typical gram-scale reaction, which is critical for reaction stoichiometry and final product purity in lead optimization arrays .

Purity Benchmark
Data to verify
98% (HPLC) target vs. 95% unprotected analog — ~30 mg less impurity per gram
Higher purity supports stoichiometry precision in parallel arrays
Source-specific batch certification review recommended
Purity QC benchmark Reproducibility

Dual Halogen Architecture Enables Single-Batch Parallel Synthesis of 3-Aryl and 5-Aryl Indole Libraries

The scaffold's C3-Br/C5-Cl orthogonality allows a single building block to be used for the preparation of both C3-substituted and C5-substituted indole libraries from a common stock solution. This 'one-scaffold, two-libraries' strategy reduces procurement and inventory complexity compared to purchasing separate 3-bromo-indole and 5-chloro-indole building blocks [1]. Quantitatively, using this compound for 100-compound arrays saves approximately 50% on building block procurement costs and storage requirements relative to a two-building-block strategy, with no compromise in reaction diversity [2].

Single-Scaffold Dual Libraries
Class-level inference
1 building block yields both C3- and C5-aryl libraries; 50% fewer SKUs vs. two-building-block strategy
Reduces procurement complexity and inventory overhead for core facilities
Estimated based on average high-purity indole building block pricing
Parallel synthesis Library diversification Orthogonal halogens

High-Value Application Scenarios for Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate Targeting Indole Diversification Workflows


Lead Optimization Arrays Requiring Sequential C3 then C5 Arylation on an Indole-2-carboxylate Core

This compound is the optimal building block for structure–activity relationship (SAR) studies where medicinal chemists need to independently vary the C3 aryl group (via Suzuki with arylboronic acids) before deprotecting and functionalizing the C5 position for solubility or potency modulation. The chemoselectivity ensures clean first-stage products, as supported by the >100-fold reactivity difference between C3-Br and C5-Cl [1].

Fragment-Based Drug Discovery Libraries Using Privileged N-Sulfonyl Indole Scaffolds

Procurement of this single 98% purity building block allows fragment-lead generation teams to create both C3-focused and C5-focused fragment libraries from one starting material, simplifying storage and supply chain logistics. The N-sulfonyl group enhances solubility and crystallinity, facilitating X-ray crystallographic fragment screening, while the halogen orthogonality enables late-stage fragment elaboration [1].

Custom Synthesis of HIV-1 NNRTI Preclinical Candidates and Analogs

As documented in the synthesis of aryl-phospho-indole class NNRTIs, this 3-bromo-5-chloro-1-(phenylsulfonyl)-indole-2-carboxylate is a direct precursor for introducing phosphorus-based warheads at C3 while retaining a chlorine handle at C5 for subsequent diversification. Using the N-protected 98% purity commercial batch ensures that the first C3 phosphorylation step proceeds with minimal competing side reactions, directly reducing synthesis failure rates in time-sensitive hit-to-lead programs [1].

Academic Core Facilities Offering 'Indole-on-Demand' Service for Multi-User Groups

Central chemical synthesis facilities can stock this single dihalogenated indole to serve multiple independent research objectives — from kinase inhibitor design (C3 variation) to GPCR antagonist probes (C5 variation) — without maintaining a separate inventory of mono-halogenated indoles. The data show that one 5g lot (98% purity) can support 50–100 small-scale (0.02 mmol) parallel reactions with >90% chemoselectivity, making it a cost-effective universal indole precursor [1].

Application
Selection Property
Validation Focus
Lead optimization SAR indole arrays
Orthogonal C3/C5 halogen handles
Chemoselective first-stage arylation purity
Fragment-based indole library synthesis
Single scaffold for dual library diversification
Ns protection integrity and halogen orthogonality
HIV-1 NNRTI preclinical analog research
C3 phosphination handle with C5 chlorine retention
Minimal competing side reactions for C3 functionalization
Academic core facility multi-user indole service
Universal dihalogenated indole precursor
Scalable parallel synthesis from one certified lot
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